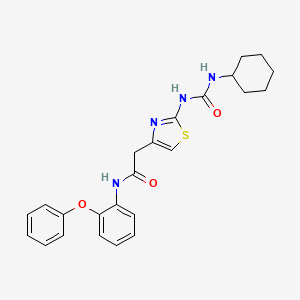![molecular formula C14H11F3N4S B2754032 (E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 833429-22-4](/img/structure/B2754032.png)
(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C14H11F3N4S and its molecular weight is 324.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds related to "(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" have been synthesized and evaluated for their antimicrobial efficacy. For instance, a study focused on synthesizing and testing the antimicrobial activity of 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives. These compounds showed significant inhibition against various strains, indicating their potential as antimicrobial agents (S. Swamy et al., 2006).
Anticancer Applications
A series of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives were synthesized and evaluated for their cytotoxic activity against a panel of 60 human cancer cell lines. Some compounds demonstrated inhibitory effects on the growth of various cancer cell lines, highlighting their potential as anti-tumor agents (D. A. Ibrahim, 2009).
Antioxidant Properties
Research into the antioxidant properties of triazolo-thiadiazoles revealed that some derivatives possess potent antioxidant activity, as demonstrated by various radical scavenging methods. These findings suggest potential applications in combating oxidative stress-related diseases (D. Sunil et al., 2010).
Antiviral Activity
Although not directly related to the specific compound , studies on triazolo[3,4-b][1,3,4]thiadiazole derivatives have explored their potential antiviral activities. However, results have been varied, with some compounds showing no significant effects at subtoxic concentrations in cell culture, indicating the need for further optimization and testing (M. Kritsanida et al., 2002).
Wirkmechanismus
Target of Action
The primary target of (E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product and is a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of chorismate, a crucial precursor for several aromatic compounds in microorganisms .
Biochemical Pathways
The inhibition of Shikimate dehydrogenase affects the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in microorganisms . The disruption of this pathway can lead to a decrease in the production of essential metabolites, affecting the growth and survival of the microorganisms .
Pharmacokinetics
Similar compounds have shown promising results in terms of absorption, distribution, metabolism, and excretion .
Result of Action
The inhibition of Shikimate dehydrogenase by this compound leads to a decrease in the production of chorismate . This can result in the disruption of essential metabolic processes in the microorganisms, leading to their death .
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with enzymes such as shikimate dehydrogenase . Shikimate dehydrogenase is an essential protein for the biosynthesis of the chorismate end product, making it a promising therapeutic target .
Cellular Effects
Based on its potential interaction with shikimate dehydrogenase , it could influence cell function by affecting the biosynthesis of chorismate, a precursor to many important biomolecules.
Molecular Mechanism
It is suggested that it may inhibit the activity of shikimate dehydrogenase , thereby affecting the biosynthesis of chorismate and its downstream products.
Metabolic Pathways
Given its potential interaction with shikimate dehydrogenase , it may be involved in the shikimate pathway, which leads to the production of chorismate.
Eigenschaften
IUPAC Name |
3-ethyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4S/c1-2-11-18-19-13-21(11)20-12(22-13)7-6-9-4-3-5-10(8-9)14(15,16)17/h3-8H,2H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCXJNCIDNGTRN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C=CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C2N1N=C(S2)/C=C/C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753949.png)
![6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2753950.png)
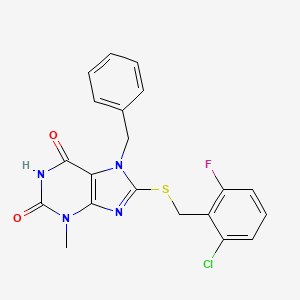
![8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2753954.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2753955.png)

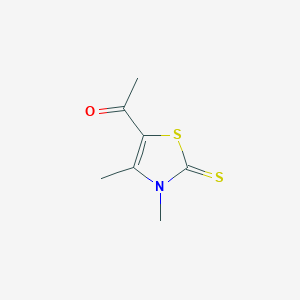
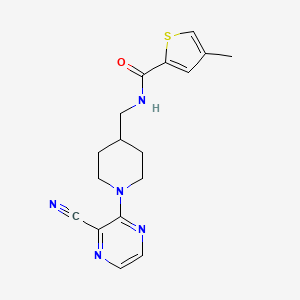

![[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide](/img/structure/B2753966.png)
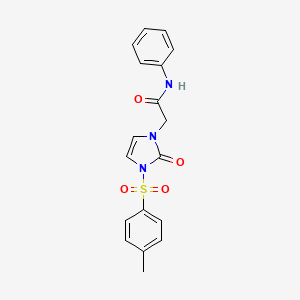

![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)
